Fluorescent Brightener 85
Description
Structure
2D Structure
Properties
IUPAC Name |
disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N12O8S2.2Na/c49-19-17-37-31-43-33(39-25-7-3-1-4-8-25)47-35(45-31)41-27-15-13-23(29(21-27)57(51,52)53)11-12-24-14-16-28(22-30(24)58(54,55)56)42-36-46-32(38-18-20-50)44-34(48-36)40-26-9-5-2-6-10-26;;/h1-16,21-22,49-50H,17-20H2,(H,51,52,53)(H,54,55,56)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);;/q;2*+1/p-2/b12-11+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMNALZNLAOESZ-YHPRVSEPSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N12Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17958-73-5, 85204-51-9, 12224-06-5 | |
| Record name | C.I. 406225 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017958735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4,4'-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085204519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 4,4'-bis[[4-anilino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium 4,4'-bis[[6-anilino-4-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCENT BRIGHTENER 85 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/744Q3056O7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Molecular Architecture of Fluorescent Brightener 85
Methodologies for the Synthesis of Stilbene-Derived Fluorescent Brighteners
The synthesis of stilbene-derived fluorescent brighteners, such as those related to Fluorescent Brightener 85, is a well-established multi-step process. benthamopen.com The core of this process involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). researchgate.netresearchgate.net
A typical synthetic route is as follows:
First Condensation: Two moles of cyanuric chloride are reacted with one mole of 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid). benthamopen.comresearchgate.net This reaction is carefully controlled at a low temperature, typically 0–5 °C, while maintaining a pH of 4.5–5.5 through the addition of a weak base like sodium carbonate. nih.govbenthamopen.com This step yields an intermediate, 4,4'-bis(4,6-dichloro-1,3,5-triazin-2-yl)aminostilbene-2,2'-disulfonic acid. researchgate.netresearchgate.net
Second Condensation: The resulting intermediate is then reacted with two moles of a primary or secondary amine. This step is conducted at a slightly elevated temperature (around 20-45 °C) and a neutral pH (around 7). benthamopen.comgoogle.com The choice of amine in this step is critical as it begins to define the final properties of the brightener, such as solubility and affinity for substrates.
Third Condensation: The final chlorine atom on each triazine ring is substituted by reacting the product from the previous step with another two moles of an amine, which can be the same or different from the one used in the second step. This reaction requires higher temperatures, often around 90-95 °C, and a slightly alkaline pH of 8-9. benthamopen.com
This step-wise approach allows for the creation of both symmetrical and asymmetrical brighteners by varying the amines used in the second and third condensation steps. benthamopen.comncsu.edu The final product is often isolated from the reaction mixture by salting out with sodium chloride. benthamopen.com
Structural Elucidation and Isomerism in this compound Derivatives
The fundamental structure of these brighteners is the stilbene (B7821643) core, an ethylene (B1197577) bridge connecting two phenyl rings. chemrxiv.org This conjugated double bond system is the luminophore, the part of the molecule responsible for fluorescence. sci-hub.se The structure of these compounds is typically confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and UV spectroscopy, along with elemental analysis. benthamopen.comresearchgate.net A key feature of the stilbene unit is its ability to exist as geometric isomers. researchgate.net
Analysis of (E)- and (Z)-Isomer Configurations and Their Photophysical Consequences
The double bond in the stilbene core allows for two geometric configurations: the (E)-isomer (trans) and the (Z)-isomer (cis).
(E)-Isomer (trans): This isomer has a planar, elongated structure. This planarity allows for an extended π-electron conjugation across the molecule, which is essential for absorbing UV light and emitting it efficiently as blue fluorescence. sci-hub.se The (E)-isomer is the active and desired form for optical brightening. In the ground state, the trans-conformer is more stable. ncsu.edu
(Z)-Isomer (cis): This isomer has a sterically hindered, non-planar (bent) structure. sci-hub.se This distortion disrupts the π-conjugation, rendering the molecule non-fluorescent or significantly less fluorescent. sci-hub.se
The conversion from the highly fluorescent (E)-isomer to the non-fluorescent (Z)-isomer is a primary pathway for the loss of whitening effectiveness, a process known as photoisomerization. scispace.com This reaction is induced by light and involves the rotation of the molecule around the central ethylene bond. scispace.com The absorption maximum of the (E)-isomer is typically in the 340-350 nm range, while the (Z)-isomer's absorption is shifted to shorter wavelengths (hypsochromic shift) in the 260-280 nm range. scispace.comresearchgate.net The establishment of a photostationary state, an equilibrium between the two isomers under irradiation, can lead to a decrease in whitening performance over time. scispace.comnih.gov
| Isomer | Configuration | Molecular Shape | π-Conjugation | Fluorescence | Typical Absorption Max (λmax) |
|---|---|---|---|---|---|
| (E)-Isomer | trans | Planar, Elongated | Extended | Strongly Fluorescent | 340-350 nm researchgate.net |
| (Z)-Isomer | cis | Non-planar, Bent | Disrupted | Non-Fluorescent | 260-280 nm researchgate.net |
Modifications to Molecular Scaffolds and Their Impact on Fluorescent Performance
The performance of stilbene-based fluorescent brighteners can be precisely tuned by making chemical modifications to the molecular scaffold, specifically by varying the amine substituents on the terminal triazine rings. benthamopen.comncsu.edu These modifications influence key properties such as water solubility, substrate affinity, photostability, and fluorescence intensity. ncsu.edu
For example, introducing hydrophilic groups like amino acids or polyethylene (B3416737) glycol (PEG) can significantly improve the water solubility of the brightener. ncsu.eduresearchgate.net Incorporating morpholine (B109124) groups has been shown to enhance photostability. researchgate.net The use of different amines, such as aniline, sulfanilic acid, or monoethanolamine, during synthesis allows for the creation of brighteners with tailored performance characteristics for specific applications, like whitening cotton, paper, or plastics. ncsu.eduunishivaji.ac.in
The introduction of bulky groups can also impact performance by affecting the molecule's planarity and aggregation behavior. acs.org Some fluorescent brighteners exhibit a phenomenon called Aggregation-Induced Enhanced Emission (AIEE), where aggregation in a polymer matrix restricts intramolecular rotations, leading to enhanced fluorescence intensity. acs.org The choice of substituents can therefore be used to optimize the brightener for use in different materials, such as various types of plastics. acs.org
| Substituent Group Example | Introduced Property/Effect | Reference |
|---|---|---|
| Polyethylene Glycol (PEG) / Polyvinyl Alcohol (PVA) | Increased water solubility and fluorescence intensity | ncsu.edu |
| Amino Acids | Improved water solubility | researchgate.net |
| Morpholine | Enhanced photostability | researchgate.net |
| Sulfanilic Acid | Increased water solubility and anionic character | ncsu.edu |
| 3-Aminopropyltrimethoxysilane | Allows for covalent bonding to surfaces like silica (B1680970) | gncl.cn |
Photophysical and Photochemical Mechanisms of Fluorescent Brightener 85
Spectroscopic Characterization of Excitation and Emission Profiles
The interaction of Fluorescent Brightener 85 with light is defined by its excitation and emission spectra, which are characteristic of triazine-stilbene derivatives. researchgate.net These compounds are engineered to absorb energy in the ultraviolet portion of the electromagnetic spectrum and release it in the visible range. researchgate.net The core of this capability lies in the extensive system of conjugated double bonds within the stilbene (B7821643) backbone, which allows for the excitation of π electrons to higher energy states. unishivaji.ac.in
This compound and its analogues exhibit strong absorption of light in the near-ultraviolet region, a critical first step in the fluorescence process. researchgate.net The absorption maxima for this class of compounds are typically centered between 346 and 350 nm. researchgate.net More broadly, the effective absorption range spans from approximately 300 to 400 nm. researchgate.net This absorption profile is ideal for capturing the UV component of natural daylight. The molecular structure, particularly the planar configuration of the trans-stilbene (B89595) isomer and its associated π-electron system, is responsible for this efficient UV absorption. unishivaji.ac.in
Following the absorption of UV energy, the excited molecule rapidly relaxes, re-emitting the energy as light of a longer wavelength. This emitted light falls within the violet-to-blue portion of the visible spectrum, typically in the range of 400 to 450 nm. researchgate.net This blue fluorescence optically combines with the yellowish color of the substrate to produce white light, thereby enhancing perceived whiteness. chemicalbook.com The dominant wavelength of the emitted light is crucial; a wavelength around 450 nm is optimal for neutralizing a yellow hue. unishivaji.ac.in
| Spectroscopic Property | Wavelength Range (nm) | Reference |
|---|---|---|
| Absorption (Near-UV) | 300 - 400 | researchgate.net |
| Absorption Maximum (λmax) | ~350 | unishivaji.ac.in |
| Emission (Visible) | 400 - 450 | researchgate.net |
| Optimal Emission Peak | ~450 | unishivaji.ac.in |
Quantum Chemical Investigations of Electronic Transitions and Energy Transfer
Quantum chemical studies provide fundamental insights into the electronic behavior of fluorescent brighteners. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that dictates the photophysical properties of these molecules. This HOMO-LUMO gap corresponds to the energy required for the π → π* electronic transition that occurs upon absorption of UV photons.
Direct quantum chemical data for this compound is limited, but analysis of its structural analogues provides valuable information. The stilbene core, substituted with various functional groups, has been the subject of numerous theoretical studies. For instance, calculations on 4-amino-4'-nitrostilbene, which also features a donor-acceptor structure, show a HOMO-LUMO gap of approximately 3.06 eV. ikm.org.my Studies on other stilbene derivatives, such as 4,4′-bis(2-benzoxazolyl)stilbene (BBS), report energy gaps ranging from 3.45 eV to 3.71 eV. mdpi.com
The substituents on the stilbene backbone play a critical role in modulating the HOMO-LUMO energy gap. physchemres.org The electron-donating groups present in this compound, specifically the anilino and hydroxyethylamino groups on the triazine rings, can increase the electron density in the LUMO, leading to a destabilization and an increase in the energy gap. mdpi.com This tuning of the energy gap is what allows for the precise adjustment of absorption and emission wavelengths to achieve the desired brightening effect. physchemres.org
| Compound (Analogue) | Calculated HOMO-LUMO Gap (eV) | Reference |
|---|---|---|
| 4-amino-4'-nitrostilbene | 3.06 | ikm.org.my |
| (Z)-4,4'-bis(3-nitro-2-benzoxazolyl)stilbene | 3.34 | physchemres.orgphyschemres.org |
| 4,4′-bis(2-benzoxazolyl)stilbene (BBS) | 3.45 | mdpi.com |
Photoisomerization Dynamics and Light Stability in Aqueous Media
The photostability of a fluorescent brightener is crucial for its performance and longevity. A key photochemical process affecting stilbene-based compounds is the reversible trans-cis (or E/Z) photoisomerization around the central carbon-carbon double bond. The trans-isomer is essentially planar and exhibits strong fluorescence, which is the desired property. unishivaji.ac.in Upon absorbing UV light, it can convert to the non-planar cis-isomer, which is not fluorescent. This conversion represents a pathway for non-radiative de-excitation and leads to a loss of whitening efficiency.
In aqueous environments, stilbene-based brighteners are generally stable in darkness and are not prone to hydrolysis. usgs.gov However, their stability is challenged by exposure to light. The presence of amino groups on the triazine rings, as found in FB 85, can render the molecule susceptible to attack by chlorine-releasing agents, though it shows good stability in the presence of perborate (B1237305) or hydrosulfite bleaches. unishivaji.ac.in Studies on similar bis-triazinyl amino-stilbene derivatives have shown that even after several hours of UV irradiation, the fluorescent trans-isomer can remain dominant, indicating a degree of photostability that allows for effective performance. scispace.com The sulfonic acid groups are key to the functionality of FB 85 in aqueous systems, ensuring its solubility.
Light-Induced Degradation Pathways and Photoproduct Formation
The primary route for the environmental breakdown of this compound is through photodegradation. usgs.gov While photoisomerization is a reversible process, irreversible photochemical reactions can also occur, leading to the formation of degradation products and a permanent loss of fluorescence. These degradation processes are complex and can be influenced by the surrounding chemical environment.
Research on 4,4′-diaminostilbene-2,2′-disulfonic acid (DSD), the core structural precursor to FB 85, provides a model for potential degradation pathways. rsc.orggoogleapis.com Studies have shown that the stilbene double bond is susceptible to oxidative reactions. Two competitive degradation pathways have been identified:
Epoxidation: Oxidation of the central double bond to form a DSD epoxide. rsc.org
Oxidative Cleavage: Cleavage of the double bond, which breaks the stilbene conjugation and yields smaller aromatic compounds, such as 5-amino-2-formyl-benzenesulfonic acid. rsc.org
Although these specific pathways were observed in reactions with iron complexes in the dark, they represent plausible routes for light-induced oxidative degradation. rsc.org Photochemical degradation in the environment is known to be rapid but can result in the formation of more persistent degradant compounds. The generation of reactive oxygen species during exposure has also been noted as a toxic response related to the degradation of optical brighteners. nih.gov
Biological and Interfacial Interaction Mechanisms of Fluorescent Brightener 85
Non-Covalent Binding Mechanisms with Polysaccharide Substrates
The interaction of Fluorescent Brightener 85 with polysaccharides is predominantly governed by non-covalent forces, specifically hydrogen bonding. plos.orgnih.gov This characteristic allows it to bind to certain biopolymers without altering their chemical structure, a feature that is pivotal to its application as a fluorescent stain in biological studies.
This compound demonstrates a notable specificity for polysaccharides that are linked by beta-glycosidic bonds. plos.orgnih.govint-res.comersnet.org This includes key structural polymers found in a variety of organisms:
Cellulose (B213188): A primary component of plant cell walls, cellulose is a polymer of β-1,4-linked glucose units. nih.gov this compound, much like its counterpart Calcofluor White, readily binds to cellulose, a property historically used in plant tissue studies to visualize these structures. int-res.com
Chitin (B13524): This polysaccharide, composed of β-1,4-linked N-acetylglucosamine monomers, is a fundamental constituent of fungal cell walls and the exoskeletons of arthropods. plos.orgnih.govnih.govnih.gov The ability of this compound to bind to chitin makes it an effective tool for identifying fungal structures and studying their morphology.
Glucans: These are polysaccharides of D-glucose monomers, linked by glycosidic bonds. Fluorescent brighteners can bind to β-glucans, which are also important components of fungal and plant cell walls. plos.orgnih.goversnet.orgnih.gov
The binding mechanism involves the formation of hydrogen bonds between the brightener molecule and the hydroxyl and acetamido groups of these β-linked polymers. plos.orgnih.gov This non-covalent, adsorptive binding is what allows for the visualization of these structures under fluorescence microscopy. int-res.com It is important to note that while effective, the specificity is not absolute, as the structural similarity between these polysaccharides can lead to binding with more than one type. nih.gov
| Polysaccharide | Monomeric Unit | Linkage Type | Biological Source |
| Cellulose | Glucose | β-1,4 | Plant cell walls nih.gov |
| Chitin | N-acetylglucosamine | β-1,4 | Fungal cell walls, Arthropod exoskeletons plos.orgnih.govnih.govnih.gov |
| β-Glucans | D-glucose | β-1,3 / β-1,6 | Fungal and plant cell walls plos.orgnih.goversnet.orgnih.gov |
Cellular and Subcellular Effects in Biological Systems
Beyond its role as a stain, this compound exerts significant biological effects, particularly in modulating interactions between hosts and pathogens.
Fluorescent brighteners, including stilbene (B7821643) derivatives like FB 85, have been observed to significantly enhance the infectivity of baculoviruses, a group of viruses pathogenic to insects. usda.govbioone.org This enhancement is a result of a combination of factors that disrupt the host's natural defense mechanisms.
The primary mechanism by which fluorescent brighteners enhance viral infectivity is through the disruption of the peritrophic membrane (PM) in the insect midgut. bioone.orgfao.orgresearchgate.net The PM is a chitin-protein matrix that acts as a physical barrier, protecting the midgut epithelial cells from pathogens. fao.orgresearchgate.net By binding to the chitin component of the PM, fluorescent brighteners can dissolve or create gaps in this protective layer, thereby facilitating the passage of baculovirus particles to the susceptible midgut cells. bioone.orgfao.orgresearchgate.net This disruption has been shown to significantly increase the susceptibility of insect larvae to viral infection. researchgate.net
Fluorescent brighteners serve a dual purpose in the context of microbial insecticides. Besides enhancing infectivity, they also act as ultraviolet (UV) protectants. usda.govchemicalbook.comcymitquimica.com Baculoviruses are sensitive to UV radiation from sunlight, which can deactivate them and reduce their efficacy as pest control agents. mdpi.com Fluorescent brighteners absorb UV light and re-emit it in the visible blue spectrum, a process that shields the viral particles from damaging UV rays and prolongs their viability in the field. mdpi.com
Fluorescent brighteners can alter the integrity of the peritrophic matrix and influence cellular processes within the host. usda.gov One of the key effects observed is the inhibition of apoptosis, or programmed cell death, in virus-infected midgut cells. usda.govbioone.org
Apoptosis is a natural defense mechanism that insects employ to eliminate virus-infected cells and prevent the spread of the infection. usda.gov Studies have shown that in the presence of a fluorescent brightener, the rate of apoptosis in baculovirus-infected midgut cells is significantly reduced. usda.gov This suppression of apoptosis allows the virus more time to replicate within the host cells, leading to a more productive infection and ultimately enhancing the virus's lethality. usda.gov This inhibition of apoptosis, coupled with the disruption of the peritrophic membrane and the prevention of the sloughing of infected cells, creates a synergistic effect that dramatically improves the infectivity of baculoviruses. usda.gov
| Effect of this compound in Baculovirus Systems | Mechanism of Action | Reference |
| Viral Infectivity Enhancement | Disruption of the chitinous peritrophic membrane in the insect midgut, allowing easier access of the virus to epithelial cells. | bioone.orgfao.orgresearchgate.net |
| Ultraviolet Protection | Absorption of harmful UV radiation and re-emission as visible light, protecting the virus from deactivation. | usda.govchemicalbook.comcymitquimica.commdpi.com |
| Inhibition of Apoptosis | Suppression of programmed cell death in infected host cells, allowing for increased viral replication. | usda.govbioone.org |
Antifungal Mechanisms and Growth Inhibition in Microorganisms
This compound (FB 85), and the structurally related stilbene brightener Calcofluor White (CFW), exert their antifungal effects primarily by physically disrupting the integrity of the fungal cell wall. plos.orgnih.gov The core mechanism involves the high-affinity binding of the dye to chitin, a crucial structural polysaccharide in the cell walls of most fungi. plos.org This interaction is mediated through hydrogen bonding with the nascent chitin chains as they are being synthesized and extruded. plos.orgnih.gov
By binding to these chains, FB 85 prevents them from co-crystallizing to form the rigid microfibrils necessary for a stable cell wall. microbiologyresearch.orgresearchgate.net While the synthesis of chitin polymers may continue or even increase, their proper assembly into a functional crystalline lattice is blocked. microbiologyresearch.orgresearchgate.netresearchgate.net This disruption leads to a mechanically weakened cell wall, rendering the fungus susceptible to osmotic stress and causing morphological abnormalities. plos.orgnih.gov
Research on various fungal species has detailed the consequences of this interaction:
In Geotrichum lactis, the application of Calcofluor White leads to the lysis (bursting) of cells at the growing hyphal tips, an effect that can be mitigated by an osmotic stabilizer. researchgate.netnih.gov
In Saccharomyces cerevisiae, the dye causes the formation of multicellular clumps because the separation between mother and daughter cells is incomplete, resulting in abnormally thick septa. researchgate.netnih.gov
Studies on regenerating protoplasts (fungal cells stripped of their cell walls) of Candida albicans showed that while chitin synthesis proceeded, the formation of a crystalline structure was inhibited. microbiologyresearch.orgresearchgate.net
The fungicidal activity of this compound has been quantified against clinically relevant fungi, demonstrating its potential as an antifungal agent. plos.orgnih.gov
Table 1: Fungicidal Activity of this compound
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of FB 85 against common fungal pathogens. plos.orgnih.gov
| Fungal Species | MIC80 (µg/ml) | MFC (µg/ml) |
|---|---|---|
| Trichophyton rubrum | 0.34–21.82 | Not specified in source |
| Candida albicans | 0.34–21.82 | Not specified in source |
Note: MIC80 represents the concentration required to inhibit 80% of fungal growth. The provided sources group the MIC for several brighteners, including FB 85, within this range. nih.gov
Interaction with Cellular pH Homeostasis in Fungi and Bacteria
While the primary antifungal mechanism of this compound is the disruption of cell wall synthesis, some evidence suggests a secondary interaction related to cellular pH. One source indicates that FB 85 can interact with sodium carbonate, which may inhibit the growth of fungi and bacteria by altering their pH levels. cymitquimica.com Furthermore, the antifungal efficacy of the related compound Calcofluor White has been shown to be pH-dependent. For instance, its interaction with growing Saccharomyces cerevisiae cells was most effective at an external pH of approximately 6. nih.gov
The fluorescence of FB 85 itself can be responsive to changes in pH, a property that has been explored for the development of biosensors. smolecule.com However, the predominant and most extensively documented mechanism of its growth inhibition in microorganisms remains its direct interference with the structural components of the cell wall rather than a direct, primary modulation of intracellular pH homeostasis. plos.orgnih.gov
Interactions with Organic and Inorganic Matrices
This compound interacts with a variety of organic and inorganic materials, a characteristic that underpins its utility in both industrial and research settings.
Interactions with Organic Matrices
The most significant interaction of FB 85 with an organic matrix is its binding to β-linked fibrillar polysaccharides, namely cellulose and chitin. nih.govresearchgate.net This specific affinity is the basis for its use as a brightening agent in the paper and textile industries and as a specific stain for visualizing fungal cell walls in microbiology. guidechem.com
Beyond polysaccharides, FB 85 interacts with synthetic polymer matrices. When incorporated into plastics such as high-density polyethylene (B3416737) (HDPE), its photophysical properties are influenced by the host material. acs.org Studies have shown that the host polymer's polarity and crystallinity affect the aggregation state of the dye molecules. acs.org In some polymer systems, this leads to a phenomenon known as aggregation-induced enhanced emission (AIEE), where the fluorescence intensity changes depending on the dye's concentration and dispersion within the matrix. acs.org The surrounding environment significantly impacts its emission properties; for example, the dye exhibits different fluorescent colors when extruded within a polymer versus when it is applied as a coating, likely due to a more aggregated state in the latter. researchgate.net
Table 2: Screening for Aggregation-Induced Enhanced Emission (AIEE) of Optical Brighteners in HDPE
Fluorescence characteristics of various optical brighteners, including a stilbene-type brightener similar to FB 85, when melt compounded with High-Density Polyethylene (HDPE). acs.org
| Optical Brightener Type | Monomeric Peak (nm) | Emission Peaks (nm) | AIEE Observed |
|---|---|---|---|
| Bis-benzoxazolyl-stilbene (BBS) | 430 | 430, 500 | Yes |
| Benzoxazole | 425 | 425 | No |
| Bis-benzoxazolyl-thiophene | 430 | 430 | No |
Interactions with Inorganic Matrices
The performance and stability of this compound are also influenced by its interactions with inorganic compounds. In aqueous solutions, its solubility and effectiveness can be affected by the presence of various ions and salts. smolecule.com In industrial applications, such as textile dyeing, inorganic salts like sodium sulfate (B86663) are often used to promote the dye's exhaustion onto the fabric. smolecule.comguidechem.com The compound is synthesized as a disodium (B8443419) salt, which enhances its water solubility. smolecule.com Additionally, it has been noted to interact with sodium carbonate, which can influence its chemical activity. cymitquimica.com
Advanced Analytical Methodologies for Fluorescent Brightener 85 Research
Chromatographic Separation and Detection Techniques
Chromatographic methods are fundamental in isolating FB 85 from complex sample mixtures, allowing for its precise detection and quantification. newclothmarketonline.com
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD) is a powerful and widely used technique for the analysis of fluorescent whitening agents like FB 85. newclothmarketonline.comresearchgate.netmeasurlabs.com This method offers high sensitivity and selectivity because the fluorescence detector specifically targets compounds that fluoresce, a key characteristic of optical brighteners. measurlabs.com
The principle of HPLC-FLD involves separating the components of a mixture using a liquid chromatograph and then detecting the fluorescent compounds as they elute from the column. measurlabs.com The detector works by exposing the eluate to a high-energy light source at a specific excitation wavelength, causing fluorescent compounds to emit light at a different, longer wavelength. measurlabs.com This emitted light is then measured to quantify the analyte. measurlabs.com For stilbene-based brighteners, excitation is often performed around 350 nm with emission measured between 430–450 nm. researchgate.net
Research has demonstrated the successful application of HPLC-FLD for the determination of various fluorescent brighteners in products like textiles and toilet paper. newclothmarketonline.comchinesestandard.net In these methods, samples are typically extracted using a solvent such as a dimethylformamide-water mixture, followed by analysis with HPLC-FLD. newclothmarketonline.comchinesestandard.net Qualitative analysis is based on comparing the retention time of peaks in the sample to that of a known standard, while quantification is achieved using the external standard method based on peak area. newclothmarketonline.comchinesestandard.net
The sensitivity of HPLC-FLD allows for the detection of trace amounts of these compounds. mdpi.com For instance, methods have been developed with limits of quantification (LOQ) for various fluorescent whitening agents ranging from 1.5 mg/kg to 15 mg/kg in solid samples. researchgate.net The combination of HPLC for separation and FLD for specific detection makes this a robust and reliable technique for the analysis of FB 85. newclothmarketonline.com
Solid-Phase Extraction (SPE) Pre-concentration Strategies
Solid-Phase Extraction (SPE) is a crucial sample preparation technique used to pre-concentrate and purify analytes like Fluorescent Brightener 85 from complex matrices before instrumental analysis. nih.govchromatographyonline.com This is particularly important when dealing with trace concentrations in environmental or biological samples. mdpi.comnih.gov SPE is a highly selective process that operates on principles similar to column chromatography. chromatographyonline.com
The selection of the appropriate SPE sorbent is critical and depends on the chemical properties of the analyte, such as its polarity and ionic characteristics. chromatographyonline.com For stilbene-type disulfonate fluorescent whitening agents, which are anionic, a weak mixed-mode anion exchange and reversed-phase sorbent, such as the Oasis WAX cartridge, has been shown to provide optimal extraction results. wiley-vch.denih.gov Other sorbents like C18 are also used, often in conjunction with an ion-pairing reagent in the mobile phase to enhance retention of the anionic brighteners. researchgate.net
A typical SPE procedure involves several steps:
Conditioning: The sorbent is prepared with a solvent to activate the surface. chromatographyonline.com
Loading: The sample is passed through the sorbent, where the analyte of interest is retained.
Washing: The sorbent is washed with a solvent to remove interfering substances.
Elution: The retained analyte is eluted from the sorbent using a small volume of a strong solvent. windows.net
This process not only cleans up the sample but also concentrates the analyte, thereby increasing the sensitivity of the subsequent analytical method, such as HPLC. windows.net For example, a method for determining fluorescent whitening agents in environmental water samples used SPE to achieve limits of quantitation between 4 and 18 ng/L from a 50 ml water sample. nih.gov In another study, SPE was combined with HPLC-MS/MS for the analysis of 13 fluorescent brighteners in human plasma, demonstrating the versatility of this pre-concentration strategy. nih.gov
Planar Chromatography (Paper and Thin-Layer Chromatography)
Planar chromatography, which includes paper chromatography and Thin-Layer Chromatography (TLC), offers a simpler, more cost-effective, and rapid method for the qualitative and sometimes semi-quantitative analysis of fluorescent brighteners. fda.gov
In Thin-Layer Chromatography, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier like a glass plate. The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable mobile phase. As the mobile phase moves up the plate by capillary action, it separates the components of the sample based on their differential partitioning between the stationary and mobile phases.
A key advantage of TLC for analyzing fluorescent compounds is the ease of detection. After development, the plate can be viewed under ultraviolet (UV) light. researchgate.net Fluorescent brighteners will appear as bright spots, allowing for their identification by comparing their retention factor (Rf) value to that of a standard. This technique is particularly useful for monitoring the synthesis and purity of these compounds. researchgate.net For instance, TLC has been used to study various reactive dyes and fluorescent brighteners, including triazine-stilbene derivatives. researchgate.net
While not as quantitative as HPLC, TLC is a valuable tool for initial screening and purity checks. researchgate.net It can also be used to detect unreacted starting materials or byproducts in the synthesis of compounds like FB 85.
Spectroscopic Quantification and Characterization
Spectroscopic techniques are indispensable for the quantification and structural characterization of this compound, providing insights into its concentration and molecular properties.
Advanced Fluorometric Analysis Techniques
Advanced fluorometric analysis, or fluorescence spectroscopy, is a highly sensitive method for quantifying fluorescent compounds like FB 85. measurlabs.com This technique relies on the principle that fluorescent molecules absorb light at a specific wavelength (excitation) and then emit light at a longer wavelength (emission). ca.gov The intensity of the emitted light is directly proportional to the concentration of the analyte, allowing for quantitative analysis. ncsu.edu
A standard protocol for quantifying FB 85 involves using a fluorescence spectrophotometer with an excitation wavelength set at its maximum absorbance (λ_max), typically around 350 nm, and measuring the emission in the range of 430–450 nm. To ensure accuracy, the instrument is often calibrated using a reference standard like quinine (B1679958) sulfate (B86663).
One of the challenges in fluorometric analysis is interference from naturally occurring organic matter in environmental samples, which can also fluoresce. usgs.gov To address this, methods have been developed that exploit the differential photodecay rates of optical brighteners and natural organic matter. usgs.gov By exposing a water sample to UV light for a short period (e.g., 5 minutes), the fluorescence from the optical brightener decreases significantly more than that from natural organic matter. ca.govusgs.gov A reduction in fluorescence of more than 30% can be indicative of the presence of optical brighteners. ca.govsccwrp.org
Fluorometric methods are advantageous due to their relative simplicity, low cost, and potential for field use. usgs.gov
Applications of UV-Vis Spectroscopy for Concentration Determination
UV-Visible (UV-Vis) spectroscopy is another valuable tool for the analysis of fluorescent brighteners. tonexchem.com This technique measures the absorption of UV and visible light by a sample. tonexchem.com Fluorescent whitening agents, including stilbene (B7821643) derivatives like FB 85, have characteristic absorption spectra in the UV region, typically with a maximum absorbance between 340 and 370 nm. nih.govscirp.org
UV-Vis spectroscopy can be used for the quantitative determination of FB 85 concentration in solutions by creating a calibration curve. epa.gov This involves measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λ_max). epa.gov According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. By measuring the absorbance of an unknown sample, its concentration can be determined from the calibration curve. ncsu.edu
While UV-Vis spectroscopy is a straightforward and accessible method, it is less selective than fluorescence spectroscopy, as other compounds in a sample might absorb light at the same wavelength. ncsu.edu Therefore, it is often used for analyzing relatively pure samples or in conjunction with a separation technique like HPLC, where a photodiode array (PDA) detector can acquire the UV-Vis spectrum of the eluting compounds. nih.gov The technique is also fundamental in studying the photochemical properties of these compounds, such as photodegradation and cis-trans isomerization. nih.govncsu.edu
Data Tables
Table 1: HPLC-FLD and SPE Method Parameters for Fluorescent Brightener Analysis
| Parameter | HPLC-FLD | Solid-Phase Extraction (SPE) |
| Principle | Separation based on partitioning between mobile and stationary phases, followed by fluorescence detection. | Analyte retention on a solid sorbent followed by elution. |
| Typical Column | Reversed-phase C18. researchgate.netresearchgate.net | Oasis WAX, C18. nih.govresearchgate.net |
| Mobile Phase | Methanol-water or acetonitrile-water, often with an ion-pairing reagent. researchgate.netresearchgate.net | N/A |
| Detector | Fluorescence Detector (FLD). researchgate.net | N/A |
| Excitation Wavelength | ~350 nm. researchgate.net | N/A |
| Emission Wavelength | 430-450 nm. researchgate.net | N/A |
| Application | Quantitative analysis of fluorescent brighteners in various matrices. newclothmarketonline.comresearchgate.net | Sample clean-up and pre-concentration. nih.govchromatographyonline.com |
| Limits of Quantification | e.g., 1.5-15 mg/kg in solid samples. researchgate.net | e.g., 4-18 ng/L in water samples. nih.gov |
Table 2: Spectroscopic Method Parameters for Fluorescent Brightener Analysis
| Parameter | Advanced Fluorometric Analysis | UV-Vis Spectroscopy |
| Principle | Measurement of emitted light after excitation. ca.gov | Measurement of absorbed light. tonexchem.com |
| Excitation Wavelength (λ_ex) | ~350 nm. | N/A |
| Emission Wavelength (λ_em) | 430-450 nm. | N/A |
| Absorption Wavelength (λ_max) | N/A | 340-370 nm. scirp.org |
| Application | Quantification, detection in the presence of interferences. usgs.gov | Concentration determination, photochemistry studies. nih.govepa.gov |
| Key Feature | High sensitivity and selectivity for fluorescent compounds. measurlabs.com | Simple, follows Beer-Lambert law for quantification. ncsu.edu |
| Interference Mitigation | Differential photodecay analysis. ca.govusgs.gov | Often requires coupling with a separation technique. nih.gov |
Microscopic Imaging Techniques
Microscopic imaging techniques are crucial for visualizing the effects of this compound (FB 85) at a cellular and subcellular level. These methods leverage the fluorescent properties of the compound to gain insights into its interactions with various biological and material structures.
Fluorescent Microscopy for Biological Specimen Staining and Visualization
Fluorescent microscopy is a primary tool for observing specimens treated with this compound. This technique utilizes the ability of FB 85 to absorb ultraviolet (UV) light and re-emit it as visible, often blue, light, thereby providing high contrast and enabling the visualization of specific structures. researchgate.net
Detailed Research Findings:
A significant application of FB 85 in fluorescent microscopy is the staining and identification of fungi. researchgate.netresearchgate.net The compound binds to components in the fungal cell wall, likely chitin (B13524), causing the hyphae, conidia, conidiophores, septa, and bud scars to exhibit strong blue fluorescence. researchgate.net This allows for clear differentiation from background tissues, such as keratinocytes or epithelial cells, which may show only faint bluish fluorescence. researchgate.net
In a study evaluating its effectiveness, FB 85 was used to stain pure fungal cultures and various clinical specimens, including skin, nail debris, and vaginal secretions. researchgate.net The results demonstrated that fungal elements were clearly stained with a high-intensity fluorescence that faded slowly, facilitating accurate identification. researchgate.net When compared to traditional methods like the potassium hydroxide (B78521) (KOH) smear, FB 85 fluorescent staining showed a significantly higher positive detection rate for fungal infections. For instance, in one study with 100 patients, the positive rate for FB 85 was 84%, compared to 52% for the KOH method. researchgate.net
The application of FB 85 is not limited to mycology. Its predecessor and related compounds, like Fluorescent Brightener 28 (Calcofluor White), have been used to visualize cellulose (B213188) in plant cell walls. researchgate.netbidhendi.net This suggests a broader utility for stilbene-based fluorescent brighteners in studying the structural components of various organisms. The mechanism involves the non-specific binding of the brightener to polysaccharides like cellulose and chitin.
The following table summarizes the key findings from studies utilizing fluorescent microscopy with this compound and related compounds.
| Specimen Type | Target Structure | Observation | Reference |
| Cultured Fungi | Hyphae, conidia, conidiophores, septa, bud scars | Strong, intense blue fluorescence, slow fading | researchgate.net |
| Clinical Samples (skin, nails, vaginal secretions) | Fungal elements (hyphae, pseudohyphae, budding) | High-contrast blue or blue-green fluorescence against background cells | researchgate.net |
| Plant Tissues | Cellulose in cell walls | Visualization of cellulose structures | researchgate.net |
Techniques for Multi-Reaction Monitoring in Complex Mixtures
This compound can also be employed in advanced analytical techniques for monitoring multiple reactions within complex mixtures. cymitquimica.combiosynth.com One such application is its use as a reactive diluent in multiple-reaction monitoring (MRM) techniques. cymitquimica.combiosynth.com MRM is a highly sensitive and specific mass spectrometry method used for quantifying targeted molecules in complex samples.
While detailed research on the specific use of FB 85 in multi-reaction monitoring is not extensively available in the provided search results, the principle involves leveraging its reactive nature. cymitquimica.combiosynth.com The compound emits light upon exposure to UV sources or through chemical reactions with other substances. cymitquimica.combiosynth.com In the context of MRM, FB 85 could potentially be used to derivatize target analytes, thereby enhancing their ionization efficiency and improving detection limits.
For example, a study on the determination of multiple fluorescent brighteners in human plasma utilized a method based on high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with detection in MRM mode. nih.govresearchgate.netmdpi.com This approach allowed for the simultaneous determination of thirteen different fluorescent brighteners at trace levels. nih.govresearchgate.netmdpi.com While this study focused on detecting various brighteners, it highlights the suitability of MRM for analyzing these compounds in complex biological matrices. The method demonstrated good linearity and low quantification limits, underscoring its potential for sophisticated analytical applications. nih.govresearchgate.netmdpi.com
Computational Chemistry and Molecular Modeling of Fluorescent Brightener 85
Density Functional Theory (DFT) for Molecular Structure Optimization
Density Functional Theory (DFT) is a fundamental quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine the optimized, lowest-energy three-dimensional structure of a molecule.
In the study of optical brighteners, the structures are typically built using molecular visualization software and then optimized using DFT calculations. nih.gov For instance, a common approach involves using the B3LYP functional with a 6-311G basis set within a computational chemistry software package like Gaussian. nih.gov This process calculates the electron density to determine the most stable geometric arrangement of the atoms in the molecule, providing precise bond lengths and angles. researchgate.net The optimized structure represents the molecule's conformation in its ground state and is a crucial starting point for further computational analyses, including the prediction of spectroscopic properties and molecular docking studies. researchgate.netacs.org
Molecular Dynamics Simulations for Ligand-Target Complex Stability
Once a potential interaction between a ligand, such as Fluorescent Brightener 85, and a biological target (e.g., a protein) is identified, Molecular Dynamics (MD) simulations are employed to evaluate the stability of this complex over time. nih.gov MD simulations model the physical movements of atoms and molecules, providing a detailed view of the dynamic behavior of the ligand-target system. nih.gov
In a typical workflow, the initial structure of the complex, often obtained from molecular docking, is placed in a simulated physiological environment. mdpi.com A simulation of a significant duration, for example, 100 nanoseconds, is performed using software like Gromacs. nih.gov The process utilizes specific force fields, such as CHARMM for the protein and the CHARMM General Force Field (CGenFF) for the ligand, to define the forces between atoms. nih.gov By analyzing the trajectory of the simulation, researchers can assess the stability of the binding. Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand's position relative to the protein's binding site, are monitored. A stable RMSD value over the course of the simulation indicates that the ligand remains securely bound to the target, thus validating the stability of the predicted complex. mdpi.comresearchgate.net This method is crucial for confirming the initial findings from virtual screening and providing a more dynamic picture of the interaction. researchgate.net
In Silico Prediction of Spectroscopic Properties
The characteristic fluorescence of brighteners is rooted in their electronic properties, which can be predicted using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is a powerful technique for calculating the excited-state properties of molecules and predicting their absorption and emission spectra. aip.orgphyschemres.org
Starting with the DFT-optimized ground-state geometry, TD-DFT calculations can determine the energies of vertical electronic transitions. acs.org This corresponds to the absorption of light, and the calculated transition energies can be correlated with the maximum absorption wavelength (λmax) observed in UV-Visible spectroscopy. acs.org To predict fluorescence, the geometry of the first singlet excited state is optimized. The energy difference between the optimized excited state and the ground state corresponds to the fluorescence emission energy. aip.org
These calculations can be performed in a simulated gas phase or, more realistically, in the presence of a solvent using models like the Polarizable Continuum Model (PCM). aip.orgphyschemres.org The choice of solvent can significantly influence the spectroscopic properties, and these models allow for the prediction of these shifts. physchemres.org By comparing the computationally predicted spectra with experimental data, researchers can gain a deeper understanding of the electronic transitions responsible for the compound's optical properties. aip.org
Virtual Screening and Identification of Potential Biological Targets
Virtual screening is a computational technique used in drug discovery and toxicology to search large libraries of small molecules to identify those that are most likely to bind to a target, such as a protein. nih.gov In the context of understanding the broader biological effects of compounds like this compound, inverse or target-based virtual screening can be used. This involves docking the compound against a large database of known protein structures to identify potential biological targets. nih.govfrontiersin.org
In a study on similar optical brighteners (FB-28 and FB-71), this approach was used to screen a database of 844 human proteins using the molecular docking program AutoDock Vina. nih.gov The program calculates the binding affinity, expressed in kcal/mol, for the compound in the binding site of each protein. A more negative value indicates a stronger, more favorable interaction. The proteins with the highest binding affinities are then identified as potential targets for the compound. nih.gov
This screening process acts as a filter to narrow down the vast number of potential interactions to a manageable number of high-probability targets for further experimental validation. nih.gov The results from such studies can highlight proteins involved in various cellular pathways, suggesting potential mechanisms of action or toxicity for the compound. mdpi.com
Table 1: Top Potential Protein Targets for Fluorescent Brightener 71 (FB-71) Identified via Virtual Screening This table is based on data for FB-71, a structurally related optical brightener, as a proxy to illustrate the type of results obtained from virtual screening.
| Rank | Protein Target | Binding Affinity (kcal/mol) |
| 1 | CD40 ligand | -15.3 |
| 2 | Interleukin-2 | -15.0 |
| 3 | Tumor necrosis factor | -14.8 |
| 4 | Granulocyte-macrophage colony-stimulating factor | -14.7 |
| 5 | Interferon gamma | -14.6 |
| Data sourced from a study on optical brighteners, which used virtual screening to identify potential protein targets. nih.gov |
Environmental Fate and Ecotoxicological Research on Fluorescent Brightener 85
Environmental Distribution and Transport Mechanisms
The distribution of Fluorescent Brightener 85 in the environment is largely governed by its physical and chemical properties, particularly its strong affinity for solid materials.
A primary mechanism for the removal of stilbene-type fluorescent whitening agents (FWAs) from the water column is adsorption to suspended solids and sediment. oecd.org During wastewater treatment, a significant portion of these compounds is partitioned from the liquid phase to the solid phase (sludge). oecd.org
Studies on related fluorescent brighteners provide insight into the expected behavior of FB 85. For instance, research on FWA-1, another stilbene-type brightener, demonstrates that up to 85% of the compound is adsorbed to suspended solids in wastewater treatment plants. oecd.orgusgs.gov Further analysis concluded that the adsorption of FWA-1 onto sludge is between 85% and 90%. heraproject.com This strong adsorption is considered the main elimination mechanism in these facilities. oecd.org For fluorescent brightening agents (FBAs) in general, the fraction adsorbed to activated sludge can surpass 90%. industrialchemicals.gov.au This process significantly reduces the concentration of these compounds in the treated wastewater effluent that is discharged into surface waters. Once in the aquatic environment, the portion that did not adsorb in the treatment plant, or that enters via other pathways, will continue to associate with suspended particles and eventually settle into the sediment. industrialchemicals.gov.au
Table 1: Adsorption of Related Fluorescent Whitening Agents in Wastewater Treatment
| Compound | Adsorption to Sludge (%) | Source |
|---|---|---|
| FWA-1 | 85% - 90% | oecd.orgheraproject.com |
| General FBAs | >90% | industrialchemicals.gov.au |
The mobility of organic chemicals in soil is often predicted using the organic carbon-water (B12546825) partition coefficient (Koc). High Koc values suggest strong adsorption to soil organic carbon and thus low mobility. Studies on related compounds, such as FB-71 and FB-220, show high Koc values, which are consistent with low environmental mobility. industrialchemicals.gov.au For example, adsorption coefficients for FB-220 in various soils range from 2,470 to 10,043 L/kg. industrialchemicals.gov.au Given the structural similarities, FB 85 is anticipated to exhibit comparable behavior, binding tightly to soil and sediment particles and showing limited transport.
Table 2: Soil Adsorption Coefficients (Koc) for Related Fluorescent Brightening Agents
| Compound | Soil Type | Koc (L/kg) | Source |
|---|---|---|---|
| FB-71 | Sands, Sandy Loams, Loamy Sands | 860 - 2,240 | industrialchemicals.gov.au |
| FB-220 | Sands, Sandy Loams, Loamy Sands | 2,470 - 10,043 | industrialchemicals.gov.au |
| FB-71 (Z-isomer) | River Sediment | 1,025 | industrialchemicals.gov.au |
Biodegradation Pathways and Microbial Transformation Studies
The breakdown of this compound by microorganisms is a key aspect of its environmental persistence. Studies assess both its potential for rapid breakdown (ready biodegradability) and its longer-term susceptibility to microbial degradation (inherent biodegradability).
Fluorescent whitening agents as a class are generally considered to be resistant to rapid biodegradation. heraproject.comdiva-portal.orgheraproject.com Standard tests for ready biodegradability (e.g., OECD 301 series) often show little to no degradation for these compounds. heraproject.com For example, FB-220 showed only 1.2% degradation in a 28-day ready biodegradability test (OECD 301A). industrialchemicals.gov.au
However, some FWAs have demonstrated the potential for inherent biodegradability, meaning they can be broken down by adapted microorganisms over a longer period. oecd.orgheraproject.com FWA-1, for instance, is not readily biodegradable but was eliminated by 89.6% after 3 hours and showed 98.8% dissolved organic carbon (DOC) removal after 21 days in an inherent biodegradability test (OECD 302B). heraproject.com In contrast, other related compounds like FB-220 are considered neither readily nor inherently biodegradable, with degradation plateauing around 20.9% in an inherent biodegradability test. industrialchemicals.gov.au This suggests that the potential for biodegradation is highly specific to the individual chemical structure. industrialchemicals.gov.au
While limited data exists specifically for FB 85, its sulfonic acid groups suggest a potential for moderate biodegradability. However, comprehensive studies on its ready and inherent biodegradability are not widely reported. medchemexpress.com It is known that during sewage treatment, biodegradation of FWAs like DAS1 is generally not observed in either the aerobic biological stage or during anaerobic sludge treatment, with adsorption being the dominant removal process. usgs.govdiva-portal.org
There is limited specific information available on the microbial transformation products of this compound. Research on related compounds has primarily focused on the products of abiotic degradation, particularly photodegradation. heraproject.comindustrialchemicals.gov.au Studies on FWA-1 found that while photodegradation leads to numerous metabolites that were not identified, the resulting mixture was shown to be less toxic to aquatic life than the parent compound. heraproject.com For FBAs in general, photodegradation is thought to proceed via cleavage of the central stilbene (B7821643) structure, which would form alcohols and aldehydes. industrialchemicals.gov.au Without specific studies, it is difficult to ascertain the exact nature and environmental implications of the biodegradation products of FB 85.
Abiotic Degradation Processes
Abiotic, or non-biological, degradation processes are significant pathways for the transformation of fluorescent brighteners in the environment. The primary mechanism is photodegradation, or breakdown by sunlight, while hydrolysis (breakdown in water) is generally not a relevant process. oecd.orgusgs.gov
The photodegradation of stilbene-type FWAs like FB 85 is a multi-step process. The initial and rapid step is a reversible photoisomerization upon exposure to sunlight. heraproject.comdiva-portal.org The fluorescent trans-isomer (E-isomer) is converted into the non-fluorescent cis-isomer (Z-isomer), leading to a steady state between the two forms and a decrease in fluorescence known as photofading. heraproject.comdiva-portal.org
Following isomerization, a slower photodegradation of the molecule occurs. heraproject.comdiva-portal.org This process is a significant dissipation pathway in sunlit natural waters. industrialchemicals.gov.au For FWA-1, the photodegradation half-life in a natural lake was measured at 4.1–5.1 hours under specific conditions. oecd.org Experimental results show that the fluorescence intensity of various FWAs can be depleted by 12–95% upon irradiation. jst.go.jp The degradation mechanism is believed to involve the photo-oxidative cleavage of the internal stilbene group. industrialchemicals.gov.au In contrast, FWAs are hydrolytically stable in water in the dark, with half-lives exceeding one year. oecd.orgindustrialchemicals.gov.au
Photodegradation Kinetics and Isomerization in Natural Waters
When released into natural waters, this compound and structurally related stilbene-type compounds undergo rapid photochemical transformation upon exposure to sunlight. heraproject.com The initial and most immediate process is photoisomerization, a reversible reaction involving the central carbon-carbon double bond of the stilbene core. google.com
This reaction sees the fluorescent and planar trans-isomer (E-isomer) convert into the non-fluorescent, non-planar cis-isomer (Z-isomer). heraproject.comgoogle.comdiva-portal.org In aqueous solutions, this isomerization is remarkably fast, with a photo-stationary equilibrium between the two forms being established within minutes of sun exposure. heraproject.com For 4,4'-distyrylbiphenyl (B1660597) (DSBP) derivatives, a class that includes this compound, studies have shown that at equilibrium, approximately 85% of the compound remains as the fluorescent E,E isomer, while 15% is converted to the non-fluorescent E,Z isomer. heraproject.com
Interactive Data Table: Photodegradation & Isomerization Parameters for Stilbene-Type FWAs
| Parameter | Value/Observation | Compound Class/Specific Chemical | Source(s) |
| Primary Reaction | Photoisomerization (E/Z) | Stilbene Dyes | google.com |
| Reaction Speed | Equilibrium reached in minutes | Stilbene-type FWAs | heraproject.com |
| Isomer Ratio | 85% E,E (fluorescent) : 15% E,Z (non-fluorescent) | DSBP Derivatives | heraproject.com |
| Half-Life | 3 - 6 hours (direct photolysis) | FB-71, FB-220 | industrialchemicals.gov.au |
| Fluorescence Loss | 12% - 95% upon irradiation | Fluorescent Whitening Agents (general) | jst.go.jp |
Photo-Oxidative Cleavage Mechanisms
The primary mechanism for the irreversible degradation of this compound and related stilbene compounds is photo-oxidative cleavage. google.com This process targets the central stilbene structure of the molecule.
The degradation pathway is initiated by the absorption of light, which, in the presence of oxygen, leads to the oxidative cleavage of the central C=C double bond. google.com This reaction is thought to yield intermediate products such as alcohols and aldehydes. industrialchemicals.gov.au Further degradation of these intermediates occurs, ultimately leading to the formation of more stable molecules. Research indicates that these subsequent reactions can form derivatives of melamine, which are recognized as being persistent in the environment. industrialchemicals.gov.au The entire process is a key factor in the "photofading," or loss of whitening effect, of these compounds when exposed to UV radiation. google.comdiva-portal.org
Ecotoxicological Impact Assessments in Environmental Compartments
The ecotoxicological impact of this compound has been assessed through studies on the broader group of Fluorescent Whitening Agents (FWAs) and in various environmental compartments.
Aquatic Ecotoxicity Research
Specific, comprehensive aquatic ecotoxicity data for this compound are often listed as unavailable in safety data sheets. cymitquimica.comlookchem.com However, assessments of the broader group of stilbene-type FWAs provide significant insight. Based on available data for structurally similar chemicals, this group is generally categorized as "not toxic" to aquatic organisms. This classification is based on findings where acute toxicity endpoints (LC50 for fish, EC50 for daphnia and algae) are above 1 mg/L, and chronic toxicity endpoints are above 0.1 mg/L.
Interactive Data Table: Aquatic Ecotoxicity for Related Fluorescent Whitening Agents
| Trophic Level | Endpoint | Value | Classification | Source(s) |
| Fish | Acute LC50 | > 1 mg/L | Not Toxic | |
| Invertebrates (Daphnia) | Acute EC50 | > 1 mg/L | Not Toxic | |
| Algae | Acute EC50 | > 1 mg/L | Not Toxic | |
| Various | Chronic NOEC | > 0.1 mg/L | Not Toxic |
Note: Data is based on assessments of the general class of stilbene-type FWAs, as specific data for FB 85 is limited.
Effects on Sediment-Dwelling Organisms
Fluorescent Whitening Agents are known to adsorb strongly to sludge during wastewater treatment and subsequently partition to sediments in aquatic environments. diva-portal.org The persistence of these compounds in sediment has been confirmed by analysis of sediment cores, which show a historical record of FWA deposition. industrialchemicals.gov.au
Despite this, a definitive risk to sediment-dwelling organisms has not been fully established, with some assessments noting that the risk "cannot be ruled out" because specific risk quotients had not been determined. industrialchemicals.gov.au Similarly, Predicted No-Effect Concentrations (PNECs) for sediment-dwelling organisms were noted as being unavailable in some environmental screening studies. diva-portal.org However, toxicity data for a related compound, C.I. Fluorescent Brightener 28/113, is available for a key soil organism. A 14-day study on the earthworm Eisenia fetida determined a Lethal Concentration (LC50) of >5000 mg/kg of soil, indicating low toxicity to this type of organism. oecd.org
Research on Toxicity of Degradation Products
Research into the environmental fate of this compound and its analogs indicates that photodegradation leads to the formation of persistent degradants. industrialchemicals.gov.au As noted in section 7.3.2, these breakdown products are believed to include derivatives of melamine. industrialchemicals.gov.au
While the persistence of these degradation products is a key consideration, studies on the related compound FWA-1 have provided critical insight into their toxicity. Research demonstrated that the mixture of breakdown products resulting from photodegradation was less toxic to the aquatic compartment than the original, undegraded FWA-1 compound. heraproject.com This suggests that while the parent compound is broken down into persistent molecules, the degradation process may serve as a detoxification pathway in aquatic environments. heraproject.com Detailed toxicological information on each individual degradation product is generally lacking. heraproject.com
Emerging Research Applications of Fluorescent Brightener 85
Bio-diagnostic Innovation in Medical Mycology
The ability of Fluorescent Brightener 85 to bind to chitin (B13524), a key component of fungal cell walls, and subsequently emit bright fluorescence under ultraviolet light, makes it a valuable tool in the diagnosis of fungal infections. rsc.org This property has led to its emergence as a promising diagnostic reagent in medical mycology.
Recent research has focused on evaluating the efficacy of FBA 85 in comparison to established fungal detection methods like potassium hydroxide (B78521) (KOH) smear microscopy and staining with Calcofluor White (CFW).
In the diagnosis of onychomycosis, a fungal infection of the nails, FBA 85 has demonstrated superior performance over the traditional KOH method. A study involving 108 patients with suspected onychomycosis reported a positive detection rate of 88.9% for FBA 85, significantly higher than the 55.6% achieved with the KOH method. alfa-chemistry.com This suggests that the FBA 85 fluorescent method is more accurate and efficient for detecting onychomycosis. alfa-chemistry.com
For the diagnosis of vulvovaginal candidiasis (VVC), studies have shown that while there is no statistically significant difference in the positive detection rates between FBA 85, KOH, and CFW, the fluorescent methods offer distinct advantages. nih.govachemtek.com In one study with 110 suspected VVC patients, the positive rates were 61.8% for FBA 85, 64.5% for CFW, and 68.2% for the KOH method. nih.govresearchgate.net Although the rates were comparable, both FBA 85 and CFW allowed for easier and clearer morphological recognition of fungal structures compared to the KOH smear. nih.govachemtek.com The fluorescent methods provide a more rapid diagnosis, with fungal elements being visualized more quickly. nih.govresearchgate.net
The following table summarizes the comparative performance of FBA 85 against conventional methods in the diagnosis of different fungal infections.
| Diagnostic Method | Fungal Infection | Positive Detection Rate (%) | Key Findings |
| This compound (FBA 85) | Onychomycosis | 88.9% | Significantly higher positive rate compared to KOH. alfa-chemistry.com |
| Potassium Hydroxide (KOH) | Onychomycosis | 55.6% | Lower accuracy and efficiency compared to FBA 85. alfa-chemistry.com |
| This compound (FBA 85) | Vulvovaginal Candidiasis | 61.8% | Comparable positive rate to KOH and CFW; easier morphological recognition. nih.govresearchgate.net |
| Calcofluor White (CFW) | Vulvovaginal Candidiasis | 64.5% | Similar performance to FBA 85; offers rapid diagnosis. nih.govresearchgate.net |
| Potassium Hydroxide (KOH) | Vulvovaginal Candidiasis | 68.2% | Fungal structures are not as easily recognized as with fluorescent methods. nih.govresearchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The practical application of FBA 85 in analyzing clinical specimens has proven to be a convenient, efficient, and accurate alternative to traditional methods for superficial fungal infections. researchgate.net For onychomycosis, subungual debris is collected and examined using FBA 85, leading to a higher diagnostic accuracy. alfa-chemistry.com
In cases of suspected vulvovaginal candidiasis, vaginal secretions are collected and smeared on a slide with a drop of 0.1% FBA 85. researchgate.net Observation under a fluorescence microscope reveals the fungal elements with clarity, aiding in the rapid diagnosis of VVC. achemtek.comresearchgate.net This method is particularly useful for identifying yeast forms of Candida glabrata, which can be challenging to detect with light microscopy. researchgate.net The distinct blue fluorescence of the fungal structures against the background makes for an unambiguous identification. researchgate.net
Beyond initial diagnosis, FBA 85 has potential utility in monitoring fungal growth and the effects of antifungal treatments. researchgate.net The strong and stable fluorescence emitted by the stained fungal structures, such as hyphae, conidia, and septa, allows for clear and detailed observation over time. researchgate.net This characteristic could be instrumental in studying the morphological changes that fungi undergo in response to therapeutic agents, providing valuable insights into the efficacy of treatment. researchgate.net Furthermore, some stilbene (B7821643) fluorescent brighteners, including FBA 85, have been identified as having fungicidal properties against Trichophyton rubrum and Candida albicans, suggesting a potential dual role in both diagnostics and therapy research. specialchem.com
Materials Science Advancements in Polymerization Systems
In the realm of materials science, fluorescent brighteners, particularly stilbene-based derivatives like FBA 85, are being explored for their novel applications in polymerization systems. Their unique photochemical properties make them suitable for use as photoinitiators in the synthesis of advanced polymer materials.
Styrene-based fluorescent brighteners have been shown to be effective photoinitiators for aqueous visible-light photopolymerization. rsc.orgresearchgate.net These compounds can initiate the polymerization of acrylates in water when used in a photoinitiating system with a diphenyliodonium (B167342) salt. rsc.org This process is triggered by low-intensity visible light, such as that from an LED source, making it a more energy-efficient and safer alternative to traditional UV-curing methods. rsc.orgresearchgate.net The brightener-initiated photopolymerization can also effectively overcome oxygen inhibition, a common issue in free-radical polymerization. researchgate.net
The application of stilbene-based fluorescent brighteners as photoinitiators has led to advancements in the synthesis of hydrogels and waterborne coatings. rsc.orgresearchgate.net This method allows for the LED-assisted synthesis of hydrogels with high swelling capabilities from eco-friendly acrylate (B77674) formulations. rsc.org Similarly, it enables the production of tack-free, high-performance waterborne coatings under mild irradiation conditions. rsc.orgresearchgate.net The use of these commercially available brighteners provides a low-cost and efficient pathway for creating these advanced materials. researchgate.net
Entomological and Agricultural Biocontrol Strategies
Stilbene-derived optical brighteners, including this compound, have been identified as potent enhancers for microbial biopesticides, particularly baculoviruses. researchgate.net These compounds absorb UV radiation and re-emit it as visible blue light, a property that initially led to their investigation as UV protectants for viruses. researchgate.nettrevorwilliams.info However, their primary benefit in biocontrol stems from their ability to significantly increase the infectivity of these pathogens against key insect pests. researchgate.net
The addition of fluorescent brighteners to baculovirus formulations dramatically increases their insecticidal potency. This enhancement is attributed to several mechanisms of action. The brighteners can interfere with the insect's peritrophic membrane, a protective layer in the midgut, increasing its permeability. trevorwilliams.infonih.gov They have also been shown to inhibit the sloughing of virus-infected gut cells and suppress apoptosis (programmed cell death) in these cells, which allows for more extensive virus replication. nih.govusda.gov
This increased efficacy means that a lower dose of the virus is needed to achieve effective pest control, which can make baculovirus-based biopesticides more economically viable. Research has consistently shown a significant reduction in the lethal concentration (LC50) and lethal time (LT50) required to control various agricultural pests. usda.gov For instance, studies on the fall armyworm, Spodoptera frugiperda, a major pest of maize, have demonstrated that optical brighteners can enhance the activity of its specific nucleopolyhedrovirus (SfMNPV) by a factor of more than 100. trevorwilliams.info Similarly, in the gypsy moth, Lymantria dispar, a pest of forests, the addition of a fluorescent brightener to a viral suspension leads to productive infections in the midgut, a site where the virus does not normally replicate. usda.gov
Table 1: Effect of Optical Brighteners on Baculovirus Efficacy in Spodoptera frugiperda
| Virus/Brightener Combination | Host Instar | Relative Potency Increase | Reference |
|---|---|---|---|
| SfMNPV + 0.1% Calcofluor M2R | Second | 2.7-fold | trevorwilliams.info |
| SfMNPV + 0.1% Calcofluor M2R | Third | 6.5-fold | trevorwilliams.info |
| SfMNPV + 0.1% Calcofluor M2R | Fourth | 61.6-fold | trevorwilliams.info |
This table is interactive. Click on the headers to sort.
While baculoviruses are valued for their high degree of host specificity, this can also be a limitation for controlling a diverse range of pests. nih.gov The use of optical brighteners can help address this by potentiating viral activity, particularly against later, more resistant larval stages of a host species. The enhancement effect is often more pronounced in late-instar larvae, which are typically much harder to control with baculoviruses alone. trevorwilliams.info This effectively broadens the window of application for the biopesticide.
Furthermore, research has evaluated the efficacy of different optical brighteners, revealing that not all have the same effect. Stilbene-based brighteners like Calcofluor M2R and Blankophor BBH have been shown to be highly effective in enhancing viral activity against pests like Spodoptera frugiperda. trevorwilliams.inforesearchgate.net In contrast, other types of brighteners may have no effect or can even decrease virus-induced mortality. trevorwilliams.info The magnitude of enhancement can also vary significantly between different host-virus systems. trevorwilliams.inforesearchgate.net These findings are crucial for the development of optimized biopesticide formulations, allowing for the selection of the most effective brightener for a specific virus and target pest, thereby expanding the practical utility and host range of these environmentally safer pest control agents. trevorwilliams.infonih.gov
Table 2: Comparative Efficacy of Different Optical Brighteners on SfMNPV in Third Instar S. frugiperda
| Optical Brightener (at 0.1%) | Chemical Group | Larval Mortality (%) | Reference |
|---|---|---|---|
| SfMNPV Alone (Control) | - | 66.3% | trevorwilliams.info |
| Blankophor BBH | Stilbene | >87.7% | trevorwilliams.info |
| Calcofluor M2R | Stilbene | >87.7% | trevorwilliams.info |
| Tinopal CBS | Distyryl-biphenyl | No significant effect | trevorwilliams.info |
This table is interactive. Click on the headers to sort.
Regulatory Science and Risk Assessment Frameworks for Fluorescent Brighteners
Approaches for Human Health Risk Assessment
The human health risk assessment for fluorescent brighteners focuses on potential exposure routes—dermal contact from textiles and detergents, and oral ingestion—and the toxicological profile of the substances. heraproject.combund.de Due to the lack of specific data for FBA 85, assessments rely on information from structurally similar compounds.
Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) have assessed analogous compounds such as C.I. Fluorescent Brightener 28 and Fluorescent Brightener FWA-1 and have classified them as having a "low hazard profile." canada.cacanada.ca The assessment considers a range of toxicological endpoints to determine the potential for adverse health effects.
Toxicological Endpoints Evaluated for Analogous Compounds (e.g., Genotoxicity, Carcinogenicity, Reproductive and Developmental Toxicity)
Comprehensive toxicological evaluations of stilbene-based fluorescent brighteners have been conducted to assess their potential for long-term health effects.
Genotoxicity: Multiple studies on analogous compounds, including C.I. Fluorescent Brightener 220 and C.I. Fluorescent Brightener 260, have shown no evidence of genotoxic potential in various in vitro and in vivo tests. bund.de Similarly, assessments by the OECD for C.I. Fluorescent Brightener 28 and Fluorescent Brightener FWA-1 found no findings of genotoxicity. canada.cacanada.ca However, some sources suggest that certain stilbene (B7821643) derivatives might have mutagenic effects, warranting caution. scbt.com
Carcinogenicity: Long-term studies on animals have not indicated a carcinogenic potential for several stilbene brighteners. For instance, the parent substance of many stilbene brighteners, 4,4'-diamino-2,2'-stilbene disulfonic acid, showed no signs of a carcinogenic effect in studies on rats and mice. bund.de Furthermore, no carcinogenicity was found for C.I. Fluorescent Brightener 28 and Fluorescent Brightener FWA-1. canada.cacanada.ca
Reproductive and Developmental Toxicity: Studies on analogous compounds suggest a low potential for reproductive and developmental toxicity. For C.I. Fluorescent Brightener 220, a two-generation study in rats established a No-Observed-Adverse-Effect-Level (NOAEL) for parental reproductive performance and offspring development at 1000 mg/kg body weight/day. oecd.org Teratogenicity studies in rats and rabbits with this compound also showed no adverse effects on development at high doses. bund.de Based on such data from structurally similar chemicals, regulatory bodies have concluded that compounds like C.I. Fluorescent Brightener 28 and FWA-1 are not expected to have effects on fertility or development. canada.cacanada.ca
A summary of toxicological findings for analogous stilbene brighteners is provided in the table below:
| Toxicological Endpoint | Result for Analogous Stilbene Brighteners | Source |
| Genotoxicity | Generally negative in a range of in vitro and in vivo assays. | bund.decanada.cacanada.ca |
| Carcinogenicity | No evidence of carcinogenic potential in long-term animal studies. | bund.decanada.cacanada.ca |
| Reproductive and Developmental Toxicity | No significant effects on fertility or development observed in animal studies. | bund.decanada.cacanada.caoecd.org |
Global Regulatory Considerations and International Monitoring Initiatives
The regulation of fluorescent brighteners, including stilbene derivatives like FBA 85, is handled by various international and national bodies. In Europe, these chemicals fall under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, managed by the European Chemicals Agency (ECHA). ontosight.aiuseforesight.io ECHA assesses the regulatory needs for groups of chemicals, including stilbenesulfonic acid ditriazine dyes, to determine if further restrictions or classifications are necessary. useforesight.io
In Canada, the government conducts risk assessments under the Canadian Environmental Protection Act, 1999 (CEPA). Assessments of stilbene group substances like C.I. Fluorescent Brightener 28 and Fluorescent Brightener FWA-1 have concluded that they are not harmful to human health or the environment at current exposure levels. canada.cacanada.ca
Similarly, Australia evaluates the risks of industrial chemicals, including fluorescent brighteners. A recent evaluation of Fluorescent Brightener 71, 28, and 220 concluded that they are not expected to pose a significant risk to the Australian environment.
International monitoring initiatives often track the presence of fluorescent whitening agents in the environment as indicators of wastewater contamination. researchgate.net These monitoring programs provide valuable data for refining environmental risk assessments. While specific monitoring for FBA 85 is not widely documented, the general class of stilbene brighteners is a subject of environmental surveillance.
Future Directions and Unexplored Research Avenues for Fluorescent Brightener 85
Development of Novel Derivatives with Tailored Photophysical Properties
The fundamental fluorescent properties of FB 85 are dictated by the conjugated π-system of its stilbene (B7821643) backbone. However, the substituents on the triazine rings—specifically the anilino and hydroxyethylamino groups—play a crucial role in modulating the molecule's electron density, which in turn influences its absorption and emission spectra. smolecule.com Future research should focus on the systematic synthesis and characterization of new FB 85 derivatives to achieve precisely tailored photophysical outcomes.
Key research objectives in this area include:
Wavelength Tuning: By strategically modifying the functional groups, it is possible to shift the emission wavelength. For instance, introducing stronger electron-donating or electron-withdrawing groups on the anilino moiety could induce a bathochromic (red) or hypsochromic (blue) shift. rsc.org Developing derivatives that emit in the near-infrared (NIR) region would be particularly valuable for deep-tissue biological imaging, where scattering and autofluorescence are minimized. acs.org
Enhancing Quantum Yield and Stokes Shift: The efficiency of fluorescence (quantum yield) and the separation between absorption and emission peaks (Stokes shift) are critical for high-contrast applications. Research into novel heterocyclic substituents or altering the stilbene core itself could lead to derivatives with significantly improved quantum yields. A larger Stokes shift is desirable to reduce self-quenching and improve signal detection in sensing and imaging applications.
Photo-stability and Isomerization Control: Stilbene-based compounds can undergo light-induced trans-cis isomerization, which can alter or diminish their fluorescence. smolecule.comresearchgate.net Future work could involve designing derivatives with increased rigidity or incorporating moieties that disfavor the non-fluorescent cis-isomer, thereby enhancing the photostability and longevity of the brightening effect.
A systematic approach, combining computational modeling (e.g., Density Functional Theory) with synthetic chemistry, would enable the prediction and creation of novel FB 85 derivatives with optimized properties for specific applications, from advanced textiles to specialized bio-probes.
Table 1: Photophysical Properties of FB 85 and Future Research Goals
Deeper Elucidation of Biological Interaction Pathways
The current understanding of FB 85's biological interactions is largely confined to its ability to bind with chitin (B13524) in fungal cell walls, a property that has been successfully exploited for the rapid diagnosis of fungal infections. researchgate.netnih.gov However, the full spectrum of its interactions with other crucial biomolecules remains largely unexplored. A deeper mechanistic understanding is essential for identifying new biomedical applications and for a comprehensive assessment of its biocompatibility.
Future research should systematically investigate the binding and functional effects of FB 85 on:
Proteins: Preliminary research strategies suggest using techniques like fluorescence quenching assays with model proteins such as bovine serum albumin (BSA) to quantify binding affinities and constants. These studies should be expanded to a wider range of proteins, including key enzymes and transport proteins, to determine if FB 85 can act as an inhibitor, modulator, or simple marker. Circular dichroism could be employed to detect any conformational changes in proteins upon binding.
Nucleic Acids: There is a significant gap in knowledge regarding the interaction between FB 85 and DNA or RNA. Studies are needed to determine if it can intercalate into the double helix, bind to the grooves, or cause any structural alterations. Such findings could open up possibilities for its use as a nucleic acid probe or raise considerations about its genotoxic potential.
Lipid Membranes: Investigating how FB 85 interacts with and partitions into cell membranes is crucial for understanding its cellular uptake, localization, and potential cytotoxicity.
These fundamental studies will build a comprehensive biological interaction profile for FB 85, paving the way for its rational design as a targeted biological probe or imaging agent. mdpi.com
Sustainable Synthesis and Environmental Remediation Strategies
The conventional synthesis of stilbene-triazine brighteners, including FB 85, often relies on starting materials like cyanuric chloride, a chemical that poses handling and environmental challenges. smolecule.comscirp.org Furthermore, the persistence of these compounds in wastewater and the environment is a growing concern. ontosight.aimst.dk Future research must prioritize the development of green chemistry approaches for both production and degradation.
Sustainable Synthesis: The focus should be on designing synthetic pathways that minimize or eliminate the use of hazardous substances. This could involve exploring enzymatic catalysis for the condensation steps or identifying greener alternative reagents to cyanuric chloride. ippta.co Developing solvent-free or aqueous-based reaction conditions would further enhance the environmental profile of FB 85 production.
Environmental Remediation: Stilbene-based brighteners are known to be resistant to conventional biological wastewater treatment. preprints.org While photodegradation is a natural attenuation process, it can be slow. researchgate.net Research into advanced oxidation processes (AOPs), such as ozonation and treatment with Fenton's reagent (Fe²⁺/H₂O₂), has shown promise for breaking down these compounds in industrial effluents. nih.gov However, these processes can sometimes generate toxic intermediate products. nih.gov Future work should aim to optimize AOPs to ensure complete mineralization. Additionally, exploring photocatalysis using semiconductors like TiO₂ and identifying specific microbial consortia or enzymes capable of completely biodegrading FB 85 are critical avenues for developing effective environmental remediation technologies.
Integration with Advanced Technologies for Enhanced Applications
The unique fluorescent properties of FB 85 make it a strong candidate for integration with a range of advanced technologies, moving its application far beyond traditional brightening.
Advanced Sensors: The fluorescence of FB 85 derivatives can be designed to be sensitive to the local microenvironment, such as pH, polarity, or the presence of specific metal ions. smolecule.com This opens the door to creating highly specific and sensitive optical sensors for environmental monitoring or as intracellular probes to report on cellular health and function.
Photoinitiating Systems: Research on similar fluorescent brighteners has shown their potential to act as high-performance photoinitiators in polymerization reactions when paired with a co-initiator like a diaryliodonium salt. researchgate.net This system can be activated by low-energy visible light from LEDs, offering a safer and more efficient alternative to UV-based curing. This could lead to novel applications for FB 85 derivatives in 3D printing, coatings, and the synthesis of advanced polymers.
Smart Materials: Novel FB 85 derivatives can be synthesized with reactive functional groups, such as silanes, allowing them to be covalently integrated into polymer matrices like cotton or silica (B1680970). researchgate.net This would create "smart" materials with non-leaching, permanent fluorescence and could also impart properties like enhanced UV protection. Such materials would be highly valuable in performance textiles, security papers, and long-lasting plastics.
By exploring these advanced integrations, the utility of the Fluorescent Brightener 85 platform can be expanded into new realms of materials science, analytical chemistry, and biotechnology.
Q & A
Q. What structural features of Fluorescent Brightener 85 (FB85) contribute to its fluorescence properties?
FB85 is a disodium salt of a stilbene derivative with two sulfonate groups and triazine rings substituted with hydroxyethyl and phenylamino groups. The conjugated π-system in the stilbene backbone enables fluorescence via electronic transitions, while the sulfonate groups enhance water solubility. The triazine substituents modulate electron density, affecting absorption/emission wavelengths . To validate structure-property relationships, researchers should use UV-Vis spectroscopy, fluorescence emission spectra, and computational modeling (e.g., DFT calculations) to correlate substituent effects with spectral shifts.
Q. How can researchers synthesize and characterize FB85 with high purity for experimental reproducibility?
Synthesis typically involves condensation reactions of 4,4'-diaminostilbene-2,2'-disulfonic acid with cyanuric chloride derivatives. Critical steps include pH control during triazine substitution and purification via recrystallization. Characterization requires:
Q. What are standard protocols for quantifying FB85 fluorescence intensity in aqueous solutions?
Use a fluorescence spectrophotometer with excitation at 350 nm (FB85’s λ_max) and measure emission at 430–450 nm. Calibrate the instrument using quinine sulfate as a reference standard. Prepare FB85 solutions in deionized water (pH 7–8) to avoid aggregation. Include a blank to subtract background fluorescence .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorescence quantum yield (Φ) measurements for FB85 across studies?
Discrepancies in Φ values often arise from solvent polarity, pH, or instrument calibration differences. To standardize measurements:
- Use relative actinometry with known Φ standards (e.g., fluorescein in 0.1 M NaOH) .
- Validate against ASTM E388-04 guidelines for spectral correction .
- Report solvent parameters (e.g., refractive index, temperature) and instrumental slit widths .
Q. What experimental designs are optimal for assessing FB85’s photostability under UV exposure?
Design a time-resolved study with:
- Light source : UV lamp (365 nm, 10 mW/cm²).
- Sample preparation : FB85 in polymer matrices (e.g., polyvinyl alcohol) or aqueous solutions.
- Analysis : Monitor fluorescence intensity decay over time using a spectrofluorometer. Calculate degradation kinetics (e.g., first-order rate constants). Compare with stabilizers (e.g., hindered amine light stabilizers) to evaluate protective effects .
Q. How can FB85’s interactions with biomolecules (e.g., proteins) be systematically studied?
Use fluorescence quenching assays :
Q. What methodologies address discrepancies in FB85’s environmental toxicity assessments?
Conflicting toxicity data may stem from varying test organisms or exposure durations. Apply:
Q. How can FB85 be adapted for novel applications beyond textile brightening?
Emerging uses include:
- Diagnostics : As a fluorescent marker for fungal hyphae in onychomycosis (validated against KOH testing) .
- Material science : Incorporate into solar cell coatings to enhance UV absorption.
- Flow cytometry : Optimize staining protocols for microbial viability assays .
Methodological Guidance
Q. What frameworks ensure rigorous hypothesis formulation for FB85 studies?
Apply the FINER criteria :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
